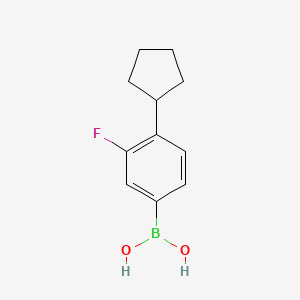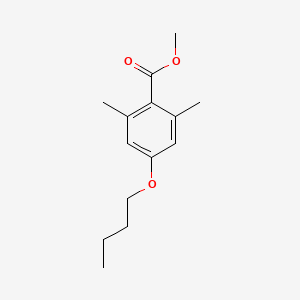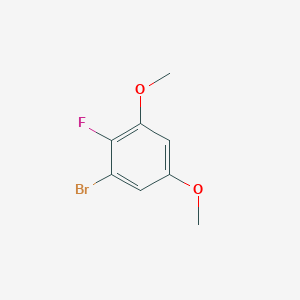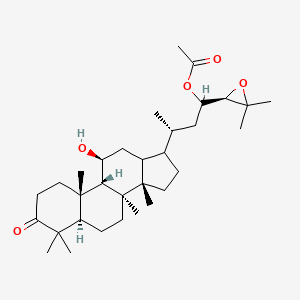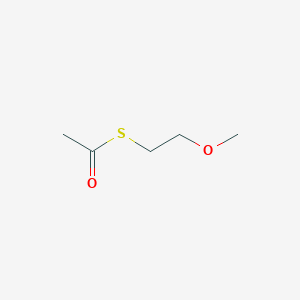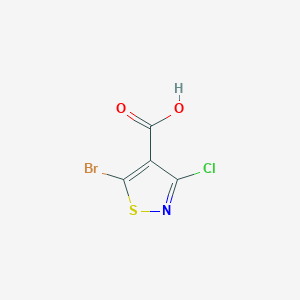
5-Bromo-3-chloro-1,2-thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-BROMO-3-CHLOROISOTHIAZOLE-4-CARBOXYLIC ACID is a heterocyclic compound that contains both bromine and chlorine atoms. It is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-BROMO-3-CHLOROISOTHIAZOLE-4-CARBOXYLIC ACID typically involves the bromination and chlorination of isothiazole derivatives. One common method includes the reaction of 3-chloroisothiazole-4-carboxylic acid with bromine in the presence of a suitable catalyst under controlled temperature conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: 5-BROMO-3-CHLOROISOTHIAZOLE-4-CARBOXYLIC ACID can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted isothiazole derivatives.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Applications De Recherche Scientifique
5-BROMO-3-CHLOROISOTHIAZOLE-4-CARBOXYLIC ACID has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Material Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: Researchers use this compound to study enzyme inhibition and protein-ligand interactions, which are crucial for drug discovery and development.
Mécanisme D'action
The mechanism of action of 5-BROMO-3-CHLOROISOTHIAZOLE-4-CARBOXYLIC ACID involves its interaction with biological targets such as enzymes and receptors. The bromine and chlorine atoms can form halogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-protein complex.
Comparaison Avec Des Composés Similaires
5-BROMO-3-CHLOROISOTHIAZOLE: Similar in structure but lacks the carboxylic acid group.
3-CHLOROISOTHIAZOLE-4-CARBOXYLIC ACID: Lacks the bromine atom.
5-BROMOISOTHIAZOLE-4-CARBOXYLIC ACID: Lacks the chlorine atom.
Uniqueness: 5-BROMO-3-CHLOROISOTHIAZOLE-4-CARBOXYLIC ACID is unique due to the presence of both bromine and chlorine atoms along with the carboxylic acid group. This combination of functional groups provides distinct reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C4HBrClNO2S |
|---|---|
Poids moléculaire |
242.48 g/mol |
Nom IUPAC |
5-bromo-3-chloro-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C4HBrClNO2S/c5-2-1(4(8)9)3(6)7-10-2/h(H,8,9) |
Clé InChI |
NZRSARAZGYANPD-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(SN=C1Cl)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-((3S,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14025453.png)

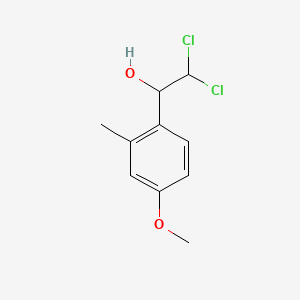
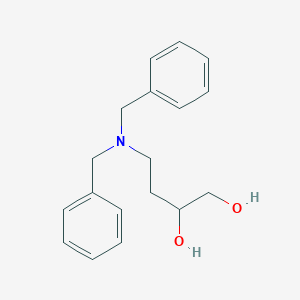

![3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine](/img/structure/B14025492.png)
![3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B14025499.png)
